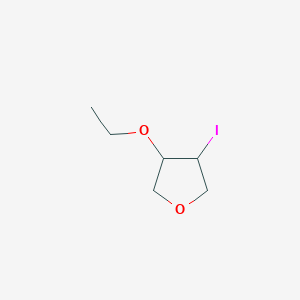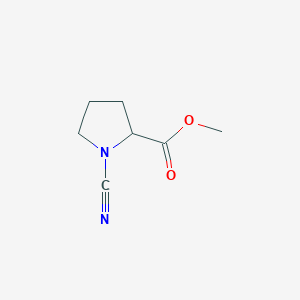
Longipedlactone G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longipedlactone G is a triterpene dilactone compound isolated from the plant Kadsura longipedunculata, which belongs to the Schisandraceae family . This compound is part of a group of structurally unique triterpenoids known for their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Longipedlactone G is typically isolated from the leaves and stems of Kadsura longipedunculata through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from the plant source. advancements in synthetic biology and chemical synthesis may pave the way for scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
Longipedlactone G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Longipedlactone G has been the subject of extensive scientific research due to its diverse biological activities. Some of its applications include:
Chemistry: Used as a model compound for studying triterpene synthesis and reactivity.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Longipedlactone G involves its interaction with various molecular targets and pathways. It has been shown to:
Inhibit cell proliferation: By inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Reduce inflammation: By inhibiting the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Scavenge free radicals: By donating electrons to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
Comparison with Similar Compounds
Longipedlactone G is part of a family of triterpene dilactones, including Longipedlactones A, B, C, D, E, F, H, and I . Compared to these compounds, this compound exhibits unique structural features and biological activities. For instance:
Longipedlactone A: Known for its cytotoxicity against different cancer cell lines.
Longipedlactone H: Exhibits significant anti-inflammatory activity.
Longipedlactone F: Demonstrates potent antioxidant properties.
These comparisons highlight the distinctiveness of this compound in terms of its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H38O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(1R,2R,4S,10S,11R,13S,14R,19R)-1,11-dihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one |
InChI |
InChI=1S/C30H38O7/c1-15-7-8-21(35-25(15)33)17(3)18-9-11-28(6)19(16(18)2)14-29(34)22(28)13-20(31)24-27(4,5)36-23(32)10-12-30(24)26(29)37-30/h7,9-10,12,17,19-22,24,26,31,34H,2,8,11,13-14H2,1,3-6H3/t17-,19+,20-,21-,22+,24+,26-,28-,29-,30+/m1/s1 |
InChI Key |
COACAZUXJVRXJK-VCCYJLPTSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)

amine](/img/structure/B15239499.png)



![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)


![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)



